molecular formula C18H21N3O7 B14762545 Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate CAS No. 1654-32-6

Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate

Cat. No.: B14762545
CAS No.: 1654-32-6
M. Wt: 391.4 g/mol
InChI Key: GAHBNECEKSOZQD-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate typically involves multicomponent reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with diethyl malonate and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to various receptors, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.

    5-nitroindole: Another nitro-substituted indole compound.

Uniqueness

Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

1654-32-6

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(7-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-13(12)7-6-8-14(15)21(25)26/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22)

InChI Key

GAHBNECEKSOZQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=C2[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

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